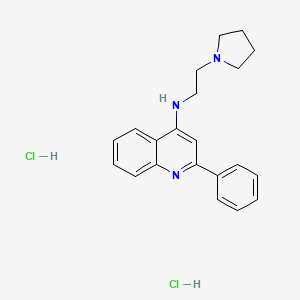

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride

Description

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride is a quinoline-based compound with a phenyl substituent at the 2-position and a pyrrolidin-1-yl ethylamine moiety at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its quinoline core distinguishes it from bicyclic norcamphor derivatives (e.g., compounds 5a–f in ) but shares functional motifs with other pyrrolidine-containing molecules, which may influence receptor binding and pharmacokinetics.

Properties

CAS No. |

853344-18-0 |

|---|---|

Molecular Formula |

C21H25Cl2N3 |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine;dihydrochloride |

InChI |

InChI=1S/C21H23N3.2ClH/c1-2-8-17(9-3-1)20-16-21(18-10-4-5-11-19(18)23-20)22-12-15-24-13-6-7-14-24;;/h1-5,8-11,16H,6-7,12-15H2,(H,22,23);2*1H |

InChI Key |

BOBKNYWCQUZSMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles and electrophiles: Halides, amines, and other functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bicycloheptane-Based NMDA Antagonists (Compounds 5a–f)

- Structure: Compounds 5a–f (e.g., 5e: 2-phenyl-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) feature a bicycloheptane core instead of a quinoline ring .

- Mechanism : These act as uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site. Compound 5a showed the highest receptor affinity (micromolar range) and neuroprotective efficacy in rodent models .

- Toxicity : In MDCK and N2a cells, toxicity emerged at >100 µM, comparable to memantine. At therapeutic doses (~1 µM serum concentration), minimal toxicity is expected .

SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)

- Structure: Shares a quinoline scaffold but includes a morpholinomethyl group and a carboxamide at the 2-position .

- Function : Reported as a neurotransmitter release enhancer, though its exact mechanism is unspecified. The hydroxy group at position 4 may increase polarity, affecting blood-brain barrier (BBB) penetration compared to the target compound’s phenyl group .

Linopirdine Analogs (XE991, DMP 543)

- Structure: Anthracenone-based K⁺ channel blockers, structurally distinct from quinoline derivatives .

- Mechanism: Enhance acetylcholine release via K⁺ channel inhibition, with EC₅₀ values of 490–700 nM, significantly lower than linopirdine (4.2 µM) .

- Therapeutic Relevance: Unlike the target compound (presumed NMDA antagonism), XE991 and DMP 543 act on ion channels, offering alternative pathways for AD treatment. However, tremor side effects were noted, possibly due to cholinergic overactivity .

Comparative Data Table

Key Findings and Implications

Toxicity Profile : The dihydrochloride salt may improve solubility, reducing required doses and mitigating toxicity risks observed in bicycloheptanes at high concentrations .

Therapeutic Specificity : Compared to K⁺ channel blockers (XE991), NMDA antagonists like the target compound may avoid cholinergic side effects but require careful dose optimization to prevent receptor overinhibition .

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Quinoline Core Formation: Cyclization of substituted anilines with ketones or aldehydes under acid catalysis.

- Substitution Reactions: Introduction of the pyrrolidinylethyl moiety via nucleophilic substitution (e.g., using 2-(pyrrolidin-1-yl)ethylamine under reflux in ethanol) .

- Salt Formation: Conversion to the dihydrochloride salt using HCl gas or concentrated HCl in a polar solvent like ethanol.

Optimization Strategies: - Vary reaction temperatures (80–120°C) and solvent systems (e.g., DMF for improved solubility).

- Monitor reaction progress via TLC or HPLC. Use catalysts like KCO for nucleophilic substitutions .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- HPLC/GC-MS: Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Elemental Analysis: Confirm stoichiometry of the dihydrochloride salt (C, H, N, Cl content).

- Structural Confirmation:

Q. How does the dihydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Methodological Answer:

- Solubility Enhancement: The dihydrochloride salt increases aqueous solubility via ionic interactions, critical for in vitro assays (e.g., PBS buffer at pH 7.4) .

- Bioavailability Considerations:

- Conduct logP measurements (e.g., shake-flask method) to compare lipophilicity of free base vs. salt.

- Use Caco-2 cell models to assess intestinal permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrrolidinylethyl moiety in target binding?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., piperidine instead of pyrrolidine) and compare binding affinities .

- Biophysical Assays:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target receptors.

- Molecular Dynamics Simulations: Model interactions between the pyrrolidinylethyl group and hydrophobic binding pockets .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses within active sites (e.g., kinase domains) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions of the quinoline core with catalytic residues .

- Machine Learning: Train models on existing bioactivity data to prioritize targets for experimental validation .

Q. How should researchers address discrepancies in biological activity data across different in vitro assays?

Methodological Answer:

- Assay Validation:

- Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).

- Data Triangulation:

- Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).

- Investigate off-target effects via proteome-wide profiling (e.g., kinome screens) .

Q. What methodologies are employed to investigate the compound's potential off-target effects and toxicity profiles?

Methodological Answer:

- High-Throughput Screening (HTS):

- Toxicogenomics:

- RNA-seq or CRISPR screens to identify pathways affected by chronic exposure.

- In Silico Toxicity Prediction:

- Tools like Derek Nexus or ProTox-II to predict hepatotoxicity or cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.